molecular formula C13H22N2O B1224435 N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine CAS No. 835891-09-3

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine

Cat. No.: B1224435
CAS No.: 835891-09-3
M. Wt: 222.33 g/mol
InChI Key: QJLUAFKAADLDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-cyclopentyl-N'-(2-furanylmethyl)propane-1,3-diamine is an aralkylamine.

Scientific Research Applications

Microwave-Assisted Synthesis in Heterocyclic Compounds

N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine and related compounds play a role in the microwave-assisted synthesis of cyclic amidinium salts. This process is valuable for efficiently creating heterocyclic compounds like imidazolinium or tetrahydropyrimidinium salts, which have numerous applications, including as precursors for N-heterocyclic carbenes, organocatalysts, and ionic liquids (Aidouni et al., 2008).

Synthesis of Macrocycles

Another application is in the formation of macrocyclic compounds. The cyclocondensation of N,N'-dimesityl-propane-1,3-diamine with other compounds can lead to the formation of macrocycles under specific conditions, demonstrating the potential for creating complex molecular structures (Paulsen & Madsen, 2004).

Development of Polymer Materials

In the field of polymer science, derivatives of this compound are used in synthesizing furanic-aromatic polyamides. These polymers' properties, such as thermal stability, are of interest in materials science (Abid et al., 2004).

Medicinal Chemistry and Biochemistry

In biochemistry and medicinal chemistry, derivatives of this compound have been explored for their potential in inhibiting enzymes like urease and in anti-leishmanial activities. The binding interactions and inhibitory potentials of these compounds provide insights into new therapeutic avenues (Nayab et al., 2022).

Environmental Chemistry

In environmental chemistry, the interaction of propane-1,3-diamine derivatives with other compounds like sulfuric acid has been studied. These interactions are significant for understanding atmospheric processes and the formation of new particles in the atmosphere (Elm et al., 2016).

Properties

IUPAC Name

N'-cyclopentyl-N'-(furan-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c14-8-4-9-15(12-5-1-2-6-12)11-13-7-3-10-16-13/h3,7,10,12H,1-2,4-6,8-9,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLUAFKAADLDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCCN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
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Reactant of Route 6
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